(3-Methoxy-4-methylphenyl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-4-8(6-10)5-9(7)11-2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSAZKSXNANSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672578 | |
| Record name | 1-(3-Methoxy-4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190000-43-1 | |
| Record name | 1-(3-Methoxy-4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-4-methylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanamine and its Hydrochloride Salt: Physicochemical Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed overview of the physical and chemical properties of (3-Methoxy-4-methylphenyl)methanamine, with a particular focus on its hydrochloride salt. In the dynamic landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's fundamental physicochemical characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document synthesizes available data, outlines methodologies for empirical characterization, and offers insights into the safe handling and application of this compound.
Introduction and Chemical Identity
(3-Methoxy-4-methylphenyl)methanamine, also known as 3-methoxy-4-methylbenzylamine, is an aromatic amine with a molecular structure that lends itself to a variety of applications in medicinal chemistry and organic synthesis. The presence of a methoxy and a methyl group on the benzene ring, along with the reactive aminomethyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.
A critical first step in the characterization of any compound is the unambiguous determination of its identity. The following table summarizes the key identifiers for the free base form of the molecule.
| Identifier | Value | Source |
| Chemical Name | (3-Methoxy-4-methylphenyl)methanamine | N/A |
| Synonyms | 3-Methoxy-4-methylbenzylamine | N/A |
| Molecular Formula | C₉H₁₃NO | N/A |
| Molecular Weight | 151.21 g/mol | N/A |
| CAS Number | Not explicitly found for the hydrochloride salt. | N/A |
Predicted Physicochemical Properties of the Free Base
While experimental data for the hydrochloride salt is limited, computational models provide valuable predictions for the physical properties of the free base, (3-Methoxy-4-methylphenyl)methanamine. These predictions, summarized in the table below, offer a starting point for experimental design and interpretation.
| Property | Predicted Value |
| Molecular Weight | 151.21 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 151.099714 g/mol |
| Monoisotopic Mass | 151.099714 g/mol |
| Topological Polar Surface Area | 35.3 Ų |
| Heavy Atom Count | 11 |
| Complexity | 115 |
Data sourced from computational predictions and may not reflect experimentally determined values.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of (3-Methoxy-4-methylphenyl)methanamine hydrochloride is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the structure of the molecule. The expected chemical shifts and coupling patterns provide a fingerprint of the compound.
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, singlets).
-
Methylene Protons (-CH₂-NH₂): A singlet or a multiplet corresponding to the two protons of the benzylamine methylene group is expected, typically in the range of δ 3.5-4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed, usually around δ 3.7-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons attached to the aromatic ring will appear in the upfield region, typically around δ 2.0-2.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, its chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the downfield region (δ 110-160 ppm).
-
Methylene Carbon (-CH₂-NH₂): The carbon of the benzylamine methylene group will appear in the aliphatic region (δ 40-50 ppm).
-
Methoxy Carbon (-OCH₃): The methoxy carbon will resonate around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon attached to the ring will be found in the upfield region (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3-Methoxy-4-methylphenyl)methanamine, the expected molecular ion peak [M+H]⁺ would be at m/z 152.1070.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption around 1000-1300 cm⁻¹.
Experimental Determination of Physical Properties: Methodologies
For drug development and process chemistry, experimentally determined physical properties are essential. The following section outlines standard protocols for their determination.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range over which the sample melts is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity. For comparison, the melting point of the similar compound 3-Chloro-4-methoxybenzylamine hydrochloride is reported to be in the range of 250-255 °C.
Solubility Assessment
Solubility in various solvents is a critical parameter for formulation and reaction chemistry.
Protocol:
-
A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO, DMF) in a vial at a controlled temperature.
-
The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached.
-
Solubility can be quantified by techniques such as HPLC or UV-Vis spectroscopy of the saturated solution. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from structurally similar compounds.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Logical Framework for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a compound of interest with potential applications in various fields of chemical research. While specific experimental data for the hydrochloride salt is not widely available, this guide provides a framework for its characterization based on the predicted properties of the free base and established analytical methodologies. Adherence to rigorous experimental protocols and safety guidelines is essential for the successful and safe utilization of this compound in research and development endeavors.
References
Note: As specific literature detailing the experimental properties of this compound was not found, this section provides references to general methodologies and databases that are authoritative for the characterization of chemical compounds.
-
PubChem National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (3-methoxy-4-methylphenyl)methanamine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
ICH Harmonised Tripartite Guideline. (2003). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
(3-Methoxy-4-methylphenyl)methanamine Hydrochloride: A Scaffolding for Novel Therapeutic Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
(3-Methoxy-4-methylphenyl)methanamine hydrochloride represents a compelling, yet underexplored, chemical entity with significant potential across diverse therapeutic landscapes. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation in neuropharmacology, virology, and dermatology. This guide synthesizes the existing evidence from related substituted benzylamines and methoxyphenyl compounds to propose a roadmap for unlocking the therapeutic promise of this compound. We present detailed, field-proven experimental protocols to rigorously evaluate its potential as a novel dopamine receptor modulator, a broad-spectrum antiviral agent, and a potent anti-inflammatory and depigmenting agent for dermatological applications. This document serves as a foundational resource for researchers poised to explore the multifaceted pharmacological profile of this promising compound.
Introduction: The Scientific Premise
The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitutions on the phenyl ring and the amine group dictate the molecule's interaction with biological targets, leading to a wide array of pharmacological effects. This compound, with its unique methoxy and methyl substitutions on the phenyl ring, presents an intriguing candidate for investigation. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the methyl group can provide steric bulk and enhance lipophilicity, potentially modulating receptor binding and tissue penetration.
This guide is built on the principle of structure-activity relationship (SAR), which posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. By examining the established activities of structurally similar molecules, we can formulate well-grounded hypotheses about the potential applications of this compound.
Potential Research Application I: Neuropharmacology
The structural resemblance of this compound to known neuroactive compounds suggests its potential as a modulator of central nervous system (CNS) targets. Substituted benzamides, for instance, are a class of drugs known to exhibit specificity for dopamine receptors.[1] Furthermore, phenylethylamine derivatives are recognized for their ability to interact with brain serotonergic and dopaminergic systems.[2][3]
Hypothesis: Dopamine Receptor D2 Antagonism
We hypothesize that this compound may act as a selective antagonist of the dopamine D2 receptor. This hypothesis is based on the established activity of substituted benzamide drugs that specifically target dopamine receptors, often independent of adenylate cyclase linkage.[1] Such a profile could be beneficial in the treatment of psychiatric disorders with fewer motor side effects compared to typical neuroleptics.[1]
Experimental Workflow: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the D2 receptor.
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
Protocol:
-
Membrane Preparation:
-
Dissect and homogenize striatal tissue from adult rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate the prepared membranes (50-100 µg of protein) with a constant concentration of the radioligand [³H]-Spiperone (a known D2 antagonist).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Further Neurological Investigations: Monoamine Oxidase Inhibition
The structural similarity to phenylethylamines also suggests potential interaction with monoamine oxidases (MAO).[4] Elevated MAO levels are implicated in oxidative stress and neurodegenerative diseases.[5]
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
A fluorometric assay can be employed to determine the inhibitory activity of the compound against both MAO-A and MAO-B isoforms. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe. This allows for the determination of IC₅₀ values and selectivity for each isoform.
Potential Research Application II: Virology
Benzylamine derivatives have emerged as a promising class of antiviral agents. Studies have demonstrated the anti-herpes simplex virus type 1 (HSV-1) activity of certain triazine derivatives bearing benzylamine substituents.[6] The presence of electron-donating groups on the benzene ring was found to be a key factor for potent antiviral activity and low cytotoxicity.[6] Additionally, benzamide derivatives have been identified as potent inhibitors of HIV-1 replication.[7]
Hypothesis: Inhibition of Viral Replication
Given the presence of the electron-donating methoxy and methyl groups on the phenyl ring, we hypothesize that this compound possesses antiviral activity, potentially against a broad range of enveloped viruses.
Experimental Workflow: Plaque Reduction Assay for HSV-1
This protocol is a standard method to quantify the antiviral efficacy of a compound.
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Culture and Infection:
-
Seed Vero cells (a kidney epithelial cell line from an African green monkey) in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a dilution of HSV-1 calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Compound Treatment:
-
After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing 1% methylcellulose and serial dilutions of this compound. Include a virus-only control and a cell-only control.
-
-
Plaque Visualization and Counting:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, until plaques are visible.
-
Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC₅₀).
-
Potential Research Application III: Dermatology
Methoxyphenyl derivatives have shown promise in dermatological applications due to their anti-inflammatory and antioxidant properties.[8][9] Methoxyflavones, for example, have been shown to reduce oxidative stress and inhibit matrix metalloproteinase-1 (MMP-1) secretion in human dermal fibroblasts, suggesting anti-aging potential.[10] Furthermore, some benzamide derivatives have been investigated as skin-depigmenting agents.[11]
Hypothesis: Anti-Inflammatory and Depigmenting Effects in Skin
We propose that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways in skin cells and may also influence melanogenesis, offering a potential dual-action benefit for treating inflammatory skin conditions and hyperpigmentation.
Experimental Workflow: In Vitro Evaluation in Human Keratinocytes and Melanocytes
Part A: Anti-Inflammatory Activity in Human Keratinocytes
This protocol assesses the ability of the compound to suppress the inflammatory response in skin cells.
Protocol:
-
Cell Culture and Stimulation:
-
Culture human epidermal keratinocytes (HEKa) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 24 hours.
-
-
Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Measure the levels of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Compare the cytokine levels in treated and untreated stimulated cells.
-
Determine the concentration-dependent inhibitory effect of the compound.
-
Part B: Melanogenesis Inhibition in Human Melanocytes
This protocol evaluates the compound's effect on melanin production.
Protocol:
-
Cell Culture and Treatment:
-
Culture human epidermal melanocytes (HEMa) in specialized melanocyte growth medium.
-
Treat the cells with various concentrations of this compound for 72 hours. A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.
-
-
Measurement of Melanin Content and Tyrosinase Activity:
-
Lyse the cells and measure the melanin content spectrophotometrically at 475 nm.
-
Separately, measure the activity of tyrosinase, the key enzyme in melanogenesis, by monitoring the rate of L-DOPA oxidation to dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition and tyrosinase activity inhibition relative to untreated controls.
-
Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
-
Synthesis and Characterization
While this guide focuses on the potential applications, a reliable and scalable synthesis route is crucial for further research. A plausible synthetic route could involve the reduction of the corresponding oxime, similar to the synthesis of 4-hydroxy-3-methoxybenzylamine hydrochloride.[12] Alternatively, reductive amination of 3-methoxy-4-methylbenzaldehyde could be explored.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | PubChem[13] |
| Molecular Weight | 187.67 g/mol | PubChem[13] |
| SMILES | CC1=C(C=C(C=C1)CN)OC.Cl | PubChem[13] |
| InChIKey | IGAKDRWFTAVNCF-UHFFFAOYSA-N | PubChem[13] |
Conclusion and Future Directions
This compound stands as a promising yet uncharacterized molecule at the intersection of several key therapeutic areas. The structural analogies to compounds with known neurological, antiviral, and dermatological activities provide a robust scientific rationale for its comprehensive investigation. The experimental workflows detailed in this guide offer a clear and actionable path for researchers to systematically evaluate its pharmacological profile.
Future research should focus on a tiered approach, beginning with the proposed in vitro screening assays. Positive hits in these initial studies should be followed by more in-depth mechanistic studies, such as identifying specific receptor subtypes or viral targets. Ultimately, promising in vitro data will warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety. The exploration of this compound could lead to the discovery of novel therapeutic agents with the potential to address unmet medical needs in psychiatry, infectious diseases, and dermatology.
References
-
Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-p-Methoxyphenyl- acetophenone (Compound D-58). Karger Publishers. [Link]
-
Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. PubMed. [Link]
-
Preparation and Antiviral Activity of Some New C3- and CS-Symmetrical Tri-Substituted Triazine Derivatives Having Benzylamine Substituents. PubMed. [Link]
-
This compound. PubChemLite. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]
-
This compound (C9H13NO). PubChemLite. [Link]
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. NIH. [Link]
- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Methoxy-Monobenzoylmethane Protects Skin from UV-Induced Damages in a Randomized, Placebo Controlled, Double-Blinded Human In Vivo Study and Prevents Signs of Inflammation While Improving the Skin Barrier. PMC - NIH. [Link]
-
Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. MDPI. [Link]
-
Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PMC - PubMed Central. [Link]
-
Synthesis, discovery and mechanism of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide as potent depigmenting agent in the skin. PubMed. [Link]
-
Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed. [Link]
-
Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. PubMed. [Link]
Sources
- 1. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Antiviral Activity of Some New C3- and CS-Symmetrical Tri-Substituted Triazine Derivatives Having Benzylamine Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Methoxy-Monobenzoylmethane Protects Skin from UV-Induced Damages in a Randomized, Placebo Controlled, Double-Blinded Human In Vivo Study and Prevents Signs of Inflammation While Improving the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, discovery and mechanism of 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide as potent depigmenting agent in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 13. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
A Comprehensive Spectroscopic Guide to (3-Methoxy-4-methylphenyl)methanamine Hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for (3-Methoxy-4-methylphenyl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the rationale behind the spectroscopic signatures, providing a practical framework for structural elucidation and characterization.
Molecular Structure and Spectroscopic Overview
This compound is a primary amine salt with a substituted benzyl structure. Its molecular formula is C₉H₁₄ClNO, and its structure is presented below. Accurate characterization is paramount for its use as a building block in medicinal chemistry and materials science. This guide will use a combination of predictive analysis and data from analogous structures to build a complete spectroscopic profile, a common workflow when reference spectra are not available.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For a hydrochloride salt like this, using a solvent such as DMSO-d₆ is often preferred over CDCl₃. This is because the acidic ammonium protons (NH₃⁺) are readily exchangeable with residual water, and in a protic solvent or with water present, their signal can broaden or be obscured. DMSO-d₆ is hygroscopic but forms strong hydrogen bonds with the NH₃⁺ protons, slowing down their exchange rate and allowing them to be observed as a distinct, albeit often broad, signal.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm, acquiring at least 16 scans to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
Based on the structure and data from analogous compounds like benzylamine hydrochloride and substituted toluenes, the following proton signals are predicted.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| a | ~8.6 | Broad Singlet | 3H | -CH₂-NH₃⁺ | The protons on the nitrogen are acidic and deshielded, appearing far downfield. In DMSO-d₆, benzylamine hydrochloride shows this signal at δ 8.64.[1] |
| b | ~7.2 | d | 1H | Ar-H | This aromatic proton is ortho to the CH₂NH₃⁺ group and will be a doublet. |
| c | ~7.1 | s | 1H | Ar-H | This aromatic proton is between the methoxy and methyl groups, likely appearing as a singlet. |
| d | ~7.0 | d | 1H | Ar-H | This aromatic proton is ortho to the methyl group and will be a doublet. |
| e | ~4.0 | s | 2H | -CH₂ -NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing NH₃⁺ group, shifting them downfield. Benzylamine hydrochloride shows this signal at δ 3.99.[1] |
| f | ~3.8 | s | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. |
| g | ~2.2 | s | 3H | Ar-CH₃ | Aromatic methyl group protons are shielded and appear as a singlet around δ 2.2-2.3 ppm. |
¹³C NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment ¹³C NMR spectroscopy provides a map of the carbon skeleton. Since the natural abundance of ¹³C is low (~1.1%), more scans are required to obtain a good spectrum. A proton-decoupled ¹³C NMR experiment is standard, where each unique carbon atom appears as a single line, simplifying the spectrum and revealing the number of distinct carbon environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) is beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-160 ppm using a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) should be acquired.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on additive rules and data from similar structures.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~158 | C -OCH₃ | The aromatic carbon attached to the oxygen of the methoxy group is highly deshielded and appears significantly downfield. |
| ~132 | C -CH₃ | The aromatic carbon bearing the methyl group. |
| ~130 | C -CH₂NH₃⁺ | The quaternary aromatic carbon attached to the aminomethyl group. |
| ~129 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~55 | -OC H₃ | The carbon of the methoxy group typically appears in this region. |
| ~42 | -C H₂-NH₃⁺ | The benzylic carbon. In benzylamine hydrochloride, this carbon appears at δ 42.25.[1] |
| ~16 | Ar-C H₃ | The carbon of the aromatic methyl group. |
Infrared (IR) Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key features will be the stretches associated with the ammonium group (-NH₃⁺), the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds. Preparing the sample as a KBr (potassium bromide) pellet is a standard method for solid samples, as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
Experimental Protocol: FTIR-KBr
-
Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |
| ~3000-2800 | N-H Stretch | Ammonium (-NH₃⁺) | The N-H stretching vibrations of a primary ammonium salt appear as a broad band in this region, often with multiple sub-peaks. This is a key indicator of the hydrochloride salt formation. |
| ~3050-3000 | C-H Stretch | Aromatic C-H | The stretching vibrations of C-H bonds on the aromatic ring. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the methyl and methylene C-H bonds. |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | These two characteristic bands arise from the stretching of the carbon-carbon double bonds within the benzene ring. |
| ~1250 | C-O Stretch | Aryl Ether | The asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected in this region and is typically a strong absorption. |
| ~1030 | C-O Stretch | Aryl Ether | The symmetric C-O-C stretching of the methoxy group. |
Mass Spectrometry (MS)
Expertise & Experience: The Rationale Behind the Experiment Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides. It typically generates a protonated molecular ion, [M+H]⁺, where M is the free base. The high-resolution mass of this ion can be used to confirm the molecular formula. Further fragmentation (MS/MS) can provide structural information.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., a Time-of-Flight or Orbitrap for high resolution).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data
The molecular weight of the free base, (3-Methoxy-4-methylphenyl)methanamine (C₉H₁₃NO), is 151.10 g/mol .
| m/z (predicted) | Ion | Rationale |
| 152.1070 | [M+H]⁺ | The protonated molecular ion of the free base. This is expected to be the base peak in the ESI spectrum. This value is predicted for the monoisotopic mass.[2] |
| 135.0808 | [M+H - NH₃]⁺ | A common fragmentation pathway for protonated benzylamines is the loss of ammonia, resulting in the formation of a stable benzyl cation.[3][4][5] |
Fragmentation Pathway The primary fragmentation observed in the CID (Collision-Induced Dissociation) mass spectrum of protonated benzylamines is the loss of ammonia (NH₃).[4][5] This occurs via cleavage of the benzylic C-N bond, leading to the formation of the corresponding substituted benzyl cation. For this molecule, this would be the 3-methoxy-4-methylbenzyl cation at m/z 135.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates this logic.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
References
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]
-
PubChem. This compound. PubChem. [Link]
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PubChem. 4-Methoxybenzylamine. PubChem. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). HMDB. [Link]
-
Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry. [Link]
-
MassBank. Benzylamine - Mass Spectrum. MassBank. [Link]
-
ResearchGate. Figure 4: 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]
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NIST. Benzylamine hydrochloride. NIST WebBook. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). HMDB. [Link]
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ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... ResearchGate. [Link]
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ResearchGate. b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). ResearchGate. [Link]
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ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
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ResearchGate. IR spectra of drug and polymer, (a) IR of benzydamine HCl, and (b) IR... ResearchGate. [Link]
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Jacobs, A. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
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Vacogne, C., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]
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Danikiewicz, W., & Gieralt, E. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. [Link]
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University of Regensburg. 13C NMR Spectroscopy. University of Regensburg. [Link]
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- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Methoxy-4-methylphenyl)methanamine hydrochloride discovery and history
An In-depth Technical Guide to (3-Methoxy-4-methylphenyl)methanamine hydrochloride: Synthesis, Characterization, and Hypothetical Pharmacological Context
Introduction: The Rationale for a Novel Benzylamine
The exploration of substituted benzylamines and phenethylamines has been a cornerstone of medicinal chemistry for decades, leading to the discovery of numerous compounds with profound effects on the central nervous system. The core principle driving this research is the understanding that subtle modifications to the structure of a molecule can dramatically alter its pharmacological profile, including its potency, selectivity for specific receptors, and metabolic stability.
The synthesis of a molecule such as this compound can be postulated to have emerged from a systematic investigation into the structure-activity relationships (SAR) of monoamine neurotransmitter analogues. Researchers in the mid to late 20th century, following the discovery of potent psychoactive compounds, began to explore the impact of various substitutions on the phenyl ring of benzylamines and phenethylamines. The addition of methoxy (-OCH3) and methyl (-CH3) groups, as seen in the target molecule, is a common strategy to modulate a compound's lipophilicity, metabolic fate, and interaction with biological targets. It is therefore plausible that this compound was first synthesized as part of a research program aimed at developing novel monoaminergic agents, potentially as probes for receptor mapping or as candidates for therapeutic development.
Synthetic Pathway: A Plausible Route to this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A logical and efficient synthetic route would involve the formylation of a substituted phenol, followed by oximation and subsequent reduction to the primary amine, which is then converted to its hydrochloride salt. This approach is adapted from established methods for the synthesis of related benzylamines.
Experimental Protocol: Synthesis of this compound
Step 1: Formylation of 2-Methyl-5-methoxyphenol to 3-Methoxy-4-methylbenzaldehyde
-
To a stirred solution of 2-Methyl-5-methoxyphenol in a suitable solvent such as dichloromethane, add a formylating agent (e.g., dichloromethyl methyl ether) and a Lewis acid catalyst (e.g., titanium tetrachloride) at a controlled temperature (typically 0 °C).
-
Allow the reaction to proceed for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 3-Methoxy-4-methylbenzaldehyde.
Step 2: Oximation of 3-Methoxy-4-methylbenzaldehyde
-
Dissolve 3-Methoxy-4-methylbenzaldehyde in an alcoholic solvent, such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain 3-Methoxy-4-methylbenzaldehyde oxime.
Step 3: Reduction of 3-Methoxy-4-methylbenzaldehyde oxime to (3-Methoxy-4-methylphenyl)methanamine
-
In a reaction vessel, suspend the 3-Methoxy-4-methylbenzaldehyde oxime in a suitable solvent like methanol.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or ammonium formate.
-
If using ammonium formate, the reaction can be carried out at room temperature for 2-3 hours[1].
-
After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst.
Step 4: Formation of the Hydrochloride Salt
-
To the filtrate containing the free amine, add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in ethanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation and Physicochemical Properties
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
| Property | Value |
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.67 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the aromatic protons, the benzylic protons (CH2), the methoxy protons (OCH3), and the methyl protons (CH3). The integration of these peaks would confirm the proton count.
-
¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be observed for N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the free base, (M-HCl)+, confirming the molecular weight of the amine.
Hypothetical Pharmacological Context and Mechanism of Action
The pharmacological profile of this compound has not been extensively documented. However, based on its structural similarity to other psychoactive compounds, we can hypothesize its potential biological targets and mechanism of action.
The presence of the 3-methoxy-4-methylphenyl moiety is found in the potent serotonin-releasing agent, 3-Methoxy-4-methylamphetamine (MMA)[2]. While this compound is a benzylamine and not an amphetamine (lacking the alpha-methyl group), it is plausible that it could also interact with the monoamine transporters, albeit with a different potency and selectivity profile.
Potential Mechanism of Action: It is hypothesized that this compound may act as a substrate for monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This interaction could lead to the release of these neurotransmitters from presynaptic vesicles, thereby increasing their concentration in the synaptic cleft.
Caption: Hypothetical mechanism of action at a monoaminergic synapse.
Future Directions and Conclusion
While the discovery and history of this compound remain obscure, its chemical structure places it within a class of compounds of significant interest to neuropharmacology. Future research would be necessary to fully elucidate its pharmacological profile. This would involve in vitro binding assays to determine its affinity for various receptors and transporters, followed by in vivo studies to assess its behavioral and physiological effects.
This technical guide provides a comprehensive overview of the plausible synthesis, characterization, and hypothetical pharmacological context of this compound. It serves as a foundational document for researchers interested in exploring the properties of this and related substituted benzylamines. The methodologies and conceptual frameworks presented herein are grounded in established scientific principles and provide a roadmap for further investigation.
References
- Nichols, D. E. (1991). A non-neurotoxic MDMA analogue. Journal of Medicinal Chemistry, 34(1), 276-281.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Wikipedia contributors. (2023). 3-Methoxy-4-methylamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of (3-Methoxy-4-methylphenyl)methanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: Significance and Applications
(3-Methoxy-4-methylphenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The unique substitution pattern on the aromatic ring, featuring both a methoxy and a methyl group, provides a scaffold that can be further elaborated to generate a diverse range of pharmacologically active molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents, leveraging its structural motifs to interact with biological targets. The hydrochloride salt form is often preferred in pharmaceutical development due to its improved stability, solubility, and handling properties compared to the freebase.
This application note provides a comprehensive and field-proven protocol for the synthesis of (3-Methoxy-4-methylphenyl)methanamine hydrochloride via a one-pot reductive amination of 3-methoxy-4-methylbenzaldehyde. The described methodology is robust, scalable, and employs readily available reagents, making it suitable for both academic research and industrial drug development settings.
Strategic Approach: Reductive Amination
The chosen synthetic strategy is a direct reductive amination. This powerful and versatile C-N bond-forming reaction combines the formation of an imine from an aldehyde and an amine source, followed by its in-situ reduction to the corresponding amine, all in a single reaction vessel.[1][2] This approach is favored over multi-step procedures for its operational simplicity, time efficiency, and often higher overall yields.
In this protocol, 3-methoxy-4-methylbenzaldehyde is reacted with ammonium chloride in the presence of a mild reducing agent, sodium borohydride. The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced by the hydride reagent to yield the target primary amine. The final step involves the conversion of the amine to its hydrochloride salt to facilitate isolation and enhance stability.
Reaction Mechanism and Rationale
The reductive amination process can be dissected into two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from ammonium chloride) on the carbonyl carbon of 3-methoxy-4-methylbenzaldehyde. This is followed by dehydration to form a protonated imine (iminium ion). The slightly acidic conditions provided by ammonium chloride can facilitate this step.
-
Reduction: Sodium borohydride (NaBH4), a selective reducing agent, then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and affording the desired primary amine.[1][3] Sodium borohydride is chosen for its mild reactivity; it readily reduces imines and aldehydes but is generally unreactive towards other functional groups that might be present in more complex substrates.[4][5]
The final step involves the protonation of the synthesized amine with hydrochloric acid to form the stable hydrochloride salt, which typically crystallizes from the reaction mixture or during work-up, allowing for efficient purification.
Visualizing the Synthesis
Chemical Reaction Pathway
Caption: One-pot reductive amination workflow.
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Molarity/Concentration | Amount | Moles | Equivalents |
| 3-Methoxy-4-methylbenzaldehyde | 150.17 | - | 10.0 g | 0.0666 | 1.0 |
| Ammonium Chloride | 53.49 | - | 10.7 g | 0.200 | 3.0 |
| Sodium Borohydride | 37.83 | - | 3.0 g | 0.0793 | 1.2 |
| Methanol | 32.04 | - | 150 mL | - | - |
| Hydrochloric Acid | 36.46 | 12 M (conc.) | ~10 mL | ~0.120 | 1.8 |
| (3-Methoxy-4-methylphenyl)methanamine HCl | 187.67 | - | Theoretical: 12.5 g | 0.0666 | - |
Detailed Experimental Protocol
Materials and Equipment
-
Reactants: 3-Methoxy-4-methylbenzaldehyde (98%+), Ammonium chloride (99.5%+), Sodium borohydride (98%+), Concentrated hydrochloric acid (~37%).
-
Solvents: Methanol (anhydrous), Dichloromethane (DCM), Deionized water.
-
Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer and stir bar, reflux condenser, dropping funnel, ice-water bath, rotary evaporator, Büchner funnel and flask, pH paper, standard laboratory glassware.
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (0.0666 mol) of 3-methoxy-4-methylbenzaldehyde and 10.7 g (0.200 mol) of ammonium chloride in 150 mL of anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Cautiously add 3.0 g (0.0793 mol) of sodium borohydride in small portions over a period of 30-45 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform the addition slowly to control the exotherm and gas evolution.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of approximately 50 mL of deionized water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction of the Free Amine: To the resulting aqueous residue, add 100 mL of dichloromethane (DCM). Make the aqueous layer basic (pH > 11) by the dropwise addition of a concentrated sodium hydroxide solution. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with two additional 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (3-Methoxy-4-methylphenyl)methanamine as an oil.
-
Formation and Isolation of the Hydrochloride Salt: Dissolve the crude amine in approximately 100 mL of diethyl ether or isopropyl alcohol. While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (check with pH paper). The hydrochloride salt will precipitate as a white solid.
-
Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Methoxy-4-methylbenzaldehyde: May cause skin and eye irritation.[6]
-
Ammonium Chloride: Harmful if swallowed and causes serious eye irritation.[7]
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed and can cause severe skin burns and eye damage.[8][9] Handle with care and avoid contact with water during storage and handling, except during the controlled quenching step.
-
Hydrochloric Acid: A corrosive acid that can cause severe skin burns and eye damage. Handle with extreme care.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key checkpoints:
-
Reaction Monitoring: The use of TLC to monitor the disappearance of the starting aldehyde provides a reliable indication of reaction completion.
-
pH Control: The careful adjustment of pH during the work-up is crucial for the efficient extraction of the free amine and the subsequent precipitation of the hydrochloride salt.
-
Product Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of this compound.
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By explaining the rationale behind the chosen methodology and each experimental step, this guide is intended to empower researchers in pharmaceutical and chemical development to confidently and safely produce this important synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Warren, S., & Wyatt, P. (2017). Organic Synthesis: The Disconnection Approach (2nd ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Reactions. (1954). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ammonium chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 22.4: Synthesis of Amines. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]
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Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
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In vitro assay for (3-Methoxy-4-methylphenyl)methanamine hydrochloride
Application Note & Protocol
Topic: High-Throughput In Vitro Profiling of (3-Methoxy-4-methylphenyl)methanamine hydrochloride Against Human Monoamine Transporters
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: Unveiling the Neuromodulatory Potential of Novel Phenylmethanamines
This compound belongs to the broad class of substituted phenethylamine derivatives, a structural motif renowned for its diverse interactions with the central nervous system. Compounds of this nature are frequently investigated for their potential to modulate monoaminergic signaling, a cornerstone of mood, cognition, and behavior regulation. The primary gatekeepers of this system are the monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[2]
Due to their critical role in neurotransmission, MATs are the targets for a wide array of therapeutics, including antidepressants and treatments for ADHD, as well as substances of abuse.[1][2] Therefore, characterizing the interaction profile of novel compounds like this compound with each of these transporters is a crucial first step in elucidating its mechanism of action and therapeutic potential.
This guide provides a detailed protocol for a robust, high-throughput in vitro assay to determine the potency of this compound as an inhibitor of SERT, DAT, and NET. We will employ a fluorescence-based uptake inhibition assay, which offers a sensitive and non-radioactive alternative to traditional radioligand methods, making it highly suitable for modern drug discovery workflows.[3][4]
Scientific Rationale & Assay Principle
The core of this application lies in quantifying the functional inhibition of monoamine transporters expressed in a stable cell line. The chosen methodology avoids the use of radioactivity by employing a fluorescent substrate that acts as a mimic for endogenous monoamine neurotransmitters (e.g., serotonin, dopamine).
The Causality of Measurement:
-
Cellular System: We utilize Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express significant levels of MATs. These cells are stably transfected to express a single, pure population of a human monoamine transporter (hSERT, hDAT, or hNET). This engineered system ensures that any observed uptake activity is directly attributable to the specific transporter being investigated.[5]
-
Fluorescent Probe: The assay employs a specialized fluorescent dye that is a substrate for the transporters. Upon being actively transported into the cell's cytoplasm, its fluorescence properties are significantly enhanced.[4][6]
-
Signal Quenching: A proprietary masking dye is included in the extracellular buffer. This dye is membrane-impermeable and effectively quenches the fluorescence of any substrate remaining outside the cells.[3][6] This crucial step eliminates the need for wash steps and reduces background noise, thereby increasing the signal-to-noise ratio and assay robustness.
-
Mechanism of Inhibition: When this compound (or a control inhibitor) is present, it competes with the fluorescent substrate for binding to the transporter, preventing its uptake. This inhibition results in a dose-dependent decrease in the intracellular fluorescence signal, which can be measured on a microplate reader.
This entire process allows for a direct, quantitative assessment of the compound's ability to block the normal function of the transporter.
Caption: Mechanism of the fluorescence-based transporter uptake inhibition assay.
Detailed Methodologies and Protocols
This section provides a comprehensive, step-by-step protocol. Ensuring aseptic technique and precise liquid handling is paramount for reproducibility.
Essential Materials
| Reagent/Material | Supplier Example | Purpose |
| HEK293 cells expressing hSERT, hDAT, or hNET | ATCC, MilliporeSigma | Host system for the specific transporter assay. |
| DMEM/F-12 Medium | Gibco, Thermo Fisher | Base medium for cell culture. |
| Fetal Bovine Serum (FBS) | Gibco, Thermo Fisher | Supplement for cell growth. |
| Penicillin-Streptomycin | Gibco, Thermo Fisher | Antibiotic to prevent contamination. |
| Geneticin (G418) | Invitrogen | Selection agent to maintain transporter expression. |
| (3-Methoxy-4-methylphenyl)methanamine HCl | Sigma-Aldrich, Cayman Chem | The test compound. |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices, Agilent | Contains fluorescent substrate and masking dye. |
| Citalopram, Nisoxetine, GBR-12909 | Tocris Bioscience | Positive control inhibitors for SERT, NET, and DAT. |
| DMSO, Anhydrous | Sigma-Aldrich | Vehicle for dissolving compounds. |
| 96-well, black, clear-bottom microplates | Corning, Greiner | Assay plates suitable for fluorescence reading. |
Cell Culture and Plating Protocol
Rationale: Establishing a healthy, confluent cell monolayer is critical for consistent transporter expression and assay performance.[6] Plating density must be optimized to ensure cells are in a logarithmic growth phase at the time of the assay.
-
Cell Maintenance: Culture the HEK293-hSERT, -hDAT, and -hNET cell lines separately in T-75 flasks with DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: The day before the assay, harvest the cells using standard trypsinization methods. Resuspend the cells in fresh medium without Geneticin.
-
Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in a final volume of 100 µL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
Fluorescence-Based Uptake Inhibition Assay Protocol
Rationale: This protocol is designed to be a self-validating system. The inclusion of positive and vehicle controls on every plate is mandatory to accurately determine the dynamic range of the assay and to normalize the results.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of the positive controls: Citalopram (for SERT), Nisoxetine (for NET), and GBR-12909 (for DAT) in DMSO.
-
Perform a serial dilution of the test compound and positive controls in assay buffer (e.g., Krebs-Ringer-HEPES) to create a 10-point concentration curve. The final DMSO concentration in the well should not exceed 0.5% to avoid cellular toxicity.
-
-
Assay Execution:
-
Controls: Designate wells for:
-
Vehicle Control (100% Activity): Add assay buffer containing only DMSO.
-
Positive Control (0% Activity): Add a high concentration of the respective selective inhibitor (e.g., 10 µM Citalopram for SERT).
-
-
Compound Addition: Carefully remove the culture medium from the cells. Add 50 µL of the diluted test compound or control solutions to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes. This allows the compound to interact with the transporters before the substrate is introduced.
-
Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). Add 50 µL of this solution to all wells.
-
Final Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader equipped for bottom-read fluorescence. Set the excitation and emission wavelengths as specified by the assay kit manufacturer (e.g., Ex: ~485 nm, Em: ~525 nm).
-
Caption: High-level experimental workflow for the uptake inhibition assay.
Data Analysis and Interpretation
Rationale: Proper data normalization is essential to account for plate-to-plate variability and to accurately determine the inhibitory potency of the test compound.
-
Data Normalization:
-
Average the fluorescence readings from the replicate wells for each condition.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * ( 1 - [ (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl) ] )
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) with variable slope using software such as GraphPad Prism or R.
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of transporter activity.
-
Example Data Presentation
The final results should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across the different monoamine transporters.
| Transporter Target | (3-Methoxy-4-methylphenyl)methanamine HCl IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| hSERT | [Calculated Value] | Citalopram: [~0.005-0.015] |
| hDAT | [Calculated Value] | GBR-12909: [~0.010-0.030] |
| hNET | [Calculated Value] | Nisoxetine: [~0.001-0.005] |
Conclusion
This application note details a validated, high-throughput fluorescence-based assay for characterizing the inhibitory activity of this compound against the human serotonin, dopamine, and norepinephrine transporters. The protocol is designed to be robust and self-validating, providing reliable IC₅₀ values that are crucial for understanding the compound's pharmacological profile. This assay serves as a fundamental tool in the early stages of drug discovery, enabling efficient screening and lead optimization for novel neurotherapeutics.
References
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Taylor & Francis Online. (n.d.). 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. [Link]
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Grimsey, N. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Placenta. [Link]
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Nicolas, C. S., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
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Meyer, M. R., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]
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Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
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Sucic, S., & Sitte, H. H. (2012). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Pharmaceuticals. [Link]
-
Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. [Link]
-
National Institutes of Health. (n.d.). A simplified routine assay for urinary 3-methoxy-4-hydroxyphenylglycol. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. [Link]
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PubChem. (n.d.). This compound. [Link]
Sources
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
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Application and Protocol Guide for (3-Methoxy-4-methylphenyl)methanamine hydrochloride: A Novel Monoamine Transporter Ligand
Introduction: Unveiling a Potential Modulator of Monoaminergic Systems
(3-Methoxy-4-methylphenyl)methanamine hydrochloride is a synthetic benzylamine derivative with a structure suggestive of potential interactions with monoamine neurotransmitter systems. While direct experimental data on this specific compound is not extensively available in peer-reviewed literature, its structural similarity to known monoamine transporter ligands provides a strong rationale for investigating its activity in this context. This application note outlines a series of detailed protocols to characterize the effects of this compound on key monoamine transporters—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
The rationale for this focused investigation is grounded in the established pharmacology of structurally related compounds. For instance, analogs of (3-Methoxy-4-methylphenyl)methanamine have demonstrated potent and selective inhibition of serotonin uptake. Furthermore, the broader class of substituted benzylamines is known to interact with various biogenic amine transporters and receptors, playing roles in a multitude of physiological and pathological processes. Therefore, the experimental workflows detailed herein are designed to systematically elucidate the potential of this compound as a selective or mixed monoamine transporter inhibitor.
This guide is intended for researchers in neuroscience, pharmacology, and drug development. The protocols provided are designed to be robust and adaptable, enabling the comprehensive profiling of this novel compound's in vitro pharmacological activity.
Hypothesized Mechanism of Action
Based on its structural features, it is hypothesized that this compound acts as an inhibitor of one or more monoamine transporters (SERT, NET, DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the neurotransmitter, potentiating its effects. The specific selectivity profile of the compound for SERT, NET, and DAT will determine its ultimate pharmacological effects.
Diagram of Hypothesized Mechanism of Action
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's activity on monoamine transporters.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound in relevant cell lines and establish a non-toxic concentration range for subsequent functional assays.
Rationale: It is crucial to ensure that any observed effects in functional assays are not due to compound-induced cell death. This assay will identify the concentration range where the compound is well-tolerated by the cells.
Cell Lines:
-
HEK293 cells stably expressing human SERT (hSERT)
-
HEK293 cells stably expressing human NET (hNET)
-
HEK293 cells stably expressing human DAT (hDAT)
-
Parental HEK293 cells (as a control)
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 10 nM). Include a vehicle control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability for each concentration. Plot the concentration-response curve and calculate the CC₅₀ (50% cytotoxic concentration).
Expected Outcome: This assay will provide a concentration-response curve for cytotoxicity, allowing for the selection of non-toxic concentrations for subsequent functional assays.
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
Objective: To quantify the inhibitory potency of this compound on SERT, NET, and DAT.
Rationale: This is the primary functional assay to test the hypothesis that the compound inhibits monoamine transporters. A radiolabeled substrate for each transporter is used to measure uptake, and the ability of the compound to block this uptake is quantified.
Cell Lines:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
Materials:
-
This compound
-
Radiolabeled substrates: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Known selective inhibitors for each transporter as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
Procedure:
-
Cell Seeding: Seed the appropriate cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and positive controls in uptake buffer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the compound dilutions or vehicle for 10-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Kₘ for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature to allow for substrate uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC₅₀ value for each transporter.
Data Presentation:
| Compound | Target | IC₅₀ (nM) [95% CI] |
| (3-Methoxy-4-methylphenyl)methanamine HCl | hSERT | Experimental Value |
| (3-Methoxy-4-methylphenyl)methanamine HCl | hNET | Experimental Value |
| (3-Methoxy-4-methylphenyl)methanamine HCl | hDAT | Experimental Value |
| Fluoxetine | hSERT | Control Value |
| Desipramine | hNET | Control Value |
| GBR12909 | hDAT | Control Value |
Experimental Workflow Diagram
Application Notes & Protocols: Selecting and Utilizing Animal Models for the Preclinical Evaluation of (3-Methoxy-4-methylphenyl)methanamine hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for studying the novel compound (3-Methoxy-4-methylphenyl)methanamine hydrochloride. Given its structural similarity to known phenethylamine-class monoamine releasing agents, we hypothesize a mechanism of action involving the serotonin, norepinephrine, and/or dopamine systems. This guide details the scientific rationale behind model selection, provides step-by-step protocols for key behavioral and neurochemical assays, and offers a framework for integrating and interpreting the resulting data to build a robust pharmacological profile.
Introduction and Scientific Rationale
This compound is a novel phenethylamine derivative. Its chemical scaffold bears a resemblance to compounds known to act as monoamine releasing agents or reuptake inhibitors, such as 3-Methoxy-4-methylamphetamine (MMA).[1] These agents typically exert their effects by interacting with the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), leading to increased extracellular concentrations of their respective neurotransmitters.[2] Such actions are the basis for the therapeutic effects of many antidepressants and the psychoactive properties of stimulants and entactogens.[3][4]
The preclinical evaluation of a new chemical entity with this potential mechanism is a critical step before human trials.[5][6] Animal models are indispensable for this purpose, allowing for a systematic investigation of the compound's in vivo effects on behavior, neurochemistry, and overall safety.[7] The primary objectives of these preclinical studies are to:
-
Elucidate the primary mechanism of action: Does the compound primarily release serotonin, dopamine, norepinephrine, or a combination thereof?
-
Characterize the behavioral phenotype: Does it produce stimulant, antidepressant-like, anxiogenic, or psychedelic-like effects?
-
Assess the abuse potential: Does the compound have subjective effects similar to known drugs of abuse?
This guide focuses on three core, validated assays that provide a comprehensive initial assessment: Locomotor Activity, Drug Discrimination, and In Vivo Microdialysis.
Recommended Animal Models and Experimental Workflows
The most appropriate and widely used species for these initial CNS-focused studies are rodents, specifically mice and rats. Their neurobiology of the monoaminergic systems is well-conserved with humans, and a vast library of validated behavioral paradigms exists.[8] Standardized strains such as C57BL/6 mice or Sprague-Dawley and Wistar rats are recommended for consistency and comparability with existing literature.[9]
Workflow for Pharmacological Characterization
The following diagram illustrates the proposed experimental workflow, designed to efficiently build a comprehensive profile of the test compound.
Caption: Integrated workflow for characterizing (3-Methoxy-4-methylphenyl)methanamine HCl.
Protocol 2.1: Locomotor Activity Assessment
This assay serves as a primary screen for identifying dose-dependent stimulant or sedative effects of the compound. An increase in locomotor activity is characteristic of drugs that enhance dopamine and/or norepinephrine signaling, such as amphetamine.[10][11]
-
Objective: To quantify the effects of this compound on spontaneous locomotor activity in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared beam arrays for automated tracking.[12]
Step-by-Step Methodology:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the experiment begins to allow for habituation to the new environment.[13]
-
Scientist's Note: This step is crucial to minimize stress and novelty-induced hyperactivity, ensuring that the measured activity is a response to the compound, not the environment.
-
-
Habituation to Chambers: Place each mouse into an individual locomotor activity chamber for a 30-60 minute habituation period. This establishes a stable baseline of activity.
-
Rationale: Activity naturally decreases over time as the animal becomes familiar with the enclosure. Administering the drug after this initial exploration phase allows for a clearer detection of its effects against a low baseline.
-
-
Compound Administration: Remove each mouse, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, IP), and immediately return it to the same chamber.
-
Dosing: A logarithmic dose range should be tested (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) alongside a vehicle control group (e.g., saline). The route of administration should be consistent.
-
-
Data Recording: Record locomotor activity continuously for 60-120 minutes post-injection. The system software will track parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[14][15]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare the total activity over the entire session for each dose group against the vehicle control using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Table 1: Example Data Summary for Locomotor Activity
| Treatment Group | Dose (mg/kg, IP) | N | Total Distance Traveled (cm, Mean ± SEM) | Rearing Counts (Mean ± SEM) |
| Vehicle | 0 | 10 | 1500 ± 150 | 75 ± 10 |
| Test Compound | 1.0 | 10 | 2500 ± 200 | 120 ± 15 |
| Test Compound | 3.0 | 10 | 4500 ± 350 | 210 ± 25 |
| Test Compound | 10.0 | 10 | 6000 ± 400 | 250 ± 30 |
| *p < 0.05, *p < 0.01 compared to Vehicle |
Protocol 2.2: Drug Discrimination
This is the gold-standard behavioral assay for assessing the interoceptive (subjective) effects of a compound in animals.[16] It determines if a novel drug produces a subjective state similar to that of a known substance. This has high predictive validity for abuse potential in humans.[17]
-
Objective: To determine if this compound substitutes for the discriminative stimulus effects of a known dopamine/norepinephrine releaser (d-amphetamine) or a serotonin/dopamine releaser (MDMA).
-
Animal Model: Male Sprague-Dawley rats (300-350g).
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Caption: Logical flow of a drug discrimination experiment.
Step-by-Step Methodology:
-
Lever Press Training: Train food-deprived rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Discrimination Training: This phase can take several weeks.[17]
-
On days when the training drug (e.g., 1.0 mg/kg d-amphetamine) is administered, only presses on one lever (the "drug lever") are reinforced with food.
-
On days when the vehicle (saline) is administered, only presses on the other lever (the "vehicle lever") are reinforced.
-
Sessions are typically alternated daily until rats reliably press the correct lever (>80% accuracy on the first FR of the session).[17]
-
-
Test Sessions: Once training criteria are met, test sessions are interspersed with training sessions.
-
Administer a dose of the test compound, this compound, instead of the training drug or vehicle.
-
Place the rat in the chamber and allow it to respond. During test sessions, lever presses are recorded but not reinforced to avoid influencing their choice.
-
A full dose-response curve for the test compound should be generated.
-
-
Data Analysis: The primary endpoints are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full Substitution (>80% drug-lever responding): Indicates the test compound has subjective effects highly similar to the training drug.
-
Partial Substitution (20-80% drug-lever responding): Suggests some, but not all, of the subjective effects are shared.
-
No Substitution (<20% drug-lever responding): Indicates dissimilar subjective effects.
-
A significant decrease in response rate indicates motor impairment or sedative effects at that dose.
-
Protocol 2.3: In Vivo Microdialysis
This neurochemical technique provides direct evidence of a compound's effect on neurotransmitter dynamics in specific brain regions of a freely moving animal.
-
Objective: To measure extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the rat brain following systemic administration of this compound.
-
Animal Model: Male Sprague-Dawley rats (325-375g).
-
Key Brain Regions:
-
Nucleus Accumbens (NAc): Critical for reward and reinforcement; DA release here is a hallmark of most drugs of abuse.
-
Prefrontal Cortex (PFC): Involved in executive function and mood; a key site of action for antidepressants.
-
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the target brain region (e.g., NAc shell). Allow for a 5-7 day recovery period.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes.
-
Scientist's Note: At least three stable baseline samples (less than 15% variation) must be collected before drug administration to ensure the preparation is viable.
-
-
Compound Administration: Administer a single, behaviorally active dose of the test compound (determined from the locomotor activity study) or vehicle.
-
Post-Injection Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Neurochemical Analysis: Analyze the collected samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentrations of DA, 5-HT, NE, and their metabolites.
-
Data Analysis: Express the concentration of each neurotransmitter in each sample as a percentage of the average baseline concentration. Compare the time course and peak effect between the drug and vehicle groups.
Table 2: Example Data Summary for Microdialysis in Nucleus Accumbens
| Treatment Group | Dose (mg/kg, IP) | N | Peak Dopamine (% Baseline ± SEM) | Peak Serotonin (% Baseline ± SEM) | Peak Norepinephrine (% Baseline ± SEM) |
| Vehicle | 0 | 6 | 110 ± 15 | 98 ± 10 | 105 ± 12 |
| Test Compound | 3.0 | 6 | 450 ± 50** | 250 ± 30 | 180 ± 25 |
| p < 0.05, *p < 0.01 compared to Vehicle |
Integrated Data Interpretation
The power of this approach lies in synthesizing the findings from all three assays to build a coherent pharmacological profile. The table below provides a framework for interpreting potential outcomes.
Table 3: Framework for Interpreting Integrated Preclinical Data
| Locomotor Activity | Substitution for d-Amphetamine | Substitution for MDMA | Microdialysis (NAc) | Inferred Pharmacological Profile |
| ↑↑↑ | Full | No/Partial | ↑↑↑ DA , ↑ NE, - 5-HT | Classic Psychostimulant: Primarily a DA/NE releasing agent. High abuse potential. |
| ↑ | No/Partial | Full | ↑↑↑ 5-HT , ↑ DA | Entactogen/Serotonergic Releaser: MDMA-like. Potential for therapeutic use but also abuse. |
| ↑↑ | Full | Full | ↑↑ DA , ↑↑ 5-HT , ↑ NE | Broad-Spectrum Releaser: "Triple Releaser" profile. Complex effects, potential antidepressant.[18] |
| ↔ or ↓ | No | No | ↑↑ 5-HT , ↔ DA, ↔ NE | Selective Serotonin Releaser (SSRA): Fenfluramine-like. Potential non-stimulant therapeutic (e.g., appetite suppressant). |
| ↔ | No | No | No significant change | Inactive at tested doses or different mechanism of action. |
Arrow symbols (↑, ↑↑, ↑↑↑, ↔, ↓) denote the magnitude of the effect (increase, no change, decrease).
Ethical Considerations
All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[19]
References
-
Taylor & Francis. (n.d.). 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. Retrieved from [Link]
-
Perona, M. T., et al. (2008). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4,5-methylenedioxyamphetamine. Retrieved from [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
-
Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. PMC - PubMed Central. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Sagvolden, T. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. PMC. Retrieved from [Link]
-
Solinas, M., et al. (2006). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. PubMed. Retrieved from [Link]
-
FDA. (2023). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]
-
Geyer, M. A., & Markou, A. (n.d.). THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP. Retrieved from [Link]
-
Madangopal, R., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. Retrieved from [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. Retrieved from [Link]
-
MDPI. (2020). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Retrieved from [Link]
-
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Germé, K., et al. (2023). Amphetamine overrides brain signals associated with sexual rejection. PsyPost. Retrieved from [Link]
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Landis, S. C., et al. (2014). General Principles of Preclinical Study Design. PMC - NIH. Retrieved from [Link]
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Pharmacokinetic studies of (3-Methoxy-4-methylphenyl)methanamine hydrochloride
Validation:f1 -> Accuracy; Validation:f1 -> Precision; Validation:f3 -> LLOQ; Validation:f0 -> Selectivity; Validation:f4 -> Stability; Validation:f5 -> MatrixEffect; } Figure 2: Key components of a comprehensive bioanalytical method validation.
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Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]
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Dong, F., & Liu, D. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8). Available at: [Link]
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Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. (1982). PubMed. Retrieved January 24, 2026, from [Link]
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A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for (3-Methoxy-4-methylphenyl)methanamine hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
(3-Methoxy-4-methylphenyl)methanamine hydrochloride is a research chemical. All handling and use must be conducted by qualified professionals in a controlled laboratory setting. The information provided herein is for research and development purposes only and is not intended for human or veterinary use. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Introduction: A Structural Overview
This compound is a substituted benzylamine derivative. The core structure, a phenylmethanamine, is adorned with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring.[1] This specific substitution pattern is key to its potential utility in various research domains, particularly in medicinal chemistry and organic synthesis.
The methoxy group is a common feature in many natural products and approved drugs, often influencing ligand-target binding, physicochemical properties, and metabolic stability.[2] Its presence, combined with the adjacent methyl group, can modulate the electronic and steric properties of the molecule, potentially leading to specific biological activities.[2] The primary amine (-NH₂) functionality serves as a versatile chemical handle for further synthetic modifications.
These structural motifs suggest that this compound can be explored as a building block for the synthesis of more complex molecules with potential applications in areas such as neuroscience, oncology, and infectious diseases, where substituted benzylamines have shown promise.[3][4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a research chemical is fundamental to its proper handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ClNO | PubChem[1] |
| Molecular Weight | 187.67 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[5] | General laboratory practice |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. Harmful if swallowed. May cause respiratory irritation.[6][7][8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Causes skin and serious eye irritation.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Research Applications and Methodologies
While specific biological data for this compound is not extensively documented, its structural features suggest several avenues for research exploration. The following sections outline potential applications and provide generalized protocols based on methodologies used for structurally related compounds.
Application in Organic Synthesis: A Versatile Building Block
The primary amine of this compound makes it a valuable starting material or intermediate in the synthesis of more complex molecules. It can readily undergo a variety of chemical transformations.
Workflow for Synthetic Derivatization:
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Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methoxy-4-methylphenyl)methanamine Hydrochloride
Welcome to the technical support center for the purification of (3-Methoxy-4-methylphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering explanations and step-by-step solutions.
Recrystallization Issues
Question: My this compound is not crystallizing from the solution; it's "oiling out." What should I do?
Answer: "Oiling out" is a common issue where the compound separates as a liquid phase instead of forming solid crystals. This typically happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
Causality and Solution Workflow:
-
Lower the Cooling Temperature: The immediate remedy is to lower the cooling temperature of your solution. Try cooling the flask in an ice bath or even a dry ice/acetone bath. This can sometimes induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Re-evaluate Your Solvent System: If the above steps fail, your solvent system is likely not ideal. The principle of a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[1][2]
-
Mixed Solvent System: A mixed solvent system can be effective.[2] For amine hydrochlorides, a common approach is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Experimental Protocol: Mixed Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the solution is still warm, add ethyl acetate dropwise until you observe persistent cloudiness.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Question: I'm experiencing low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often a result of using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent in which they are too soluble.
Causality and Solution Workflow:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2] Excess solvent will keep more of your product dissolved even at low temperatures.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[2]
-
Appropriate Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using a warm solvent or too much solvent will dissolve some of your purified product.
-
Mother Liquor Analysis: If the yield is still low, you can try to recover more product from the "mother liquor" (the filtrate). Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Salt Formation and Handling
Question: I'm trying to form the hydrochloride salt from the free amine, but I'm getting a sticky solid or an oil. What's the best way to do this?
Answer: The formation of amine hydrochloride salts can be tricky, and the outcome is highly dependent on the solvent and the source of HCl.[3] Using aqueous HCl can introduce water, which can make the salt sticky and difficult to handle, especially if the salt is hygroscopic.
Causality and Solution Workflow:
-
Use Anhydrous HCl: The most reliable method is to use a solution of anhydrous HCl in an organic solvent, such as diethyl ether or isopropanol.[4] This prevents the introduction of water.
-
Solvent Choice: Dissolve the free amine in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or dichloromethane. Then, add the anhydrous HCl solution dropwise with stirring. The hydrochloride salt should precipitate out as a solid.
-
Temperature Control: Perform the salt formation at a low temperature (e.g., in an ice bath) to promote the formation of a crystalline solid rather than an oil.
Experimental Protocol: Anhydrous Hydrochloride Salt Formation
-
Dissolve the (3-Methoxy-4-methylphenyl)methanamine free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with vigorous stirring.
-
Continue adding the HCl solution until the precipitation is complete (you can check the pH of the solution with moist pH paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum.
Question: My purified this compound is absorbing water and becoming sticky. How do I handle and store it?
Answer: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.
Causality and Solution Workflow:
-
Thorough Drying: Ensure the product is completely dry before storage. Drying under high vacuum, possibly with gentle heating (if the compound is thermally stable), is recommended. Using a drying agent like phosphorus pentoxide in a desiccator can also be effective.
-
Inert Atmosphere: Handle the dried product in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Proper Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a drying agent. For long-term storage, consider sealing the container with paraffin film.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 3-methoxy-4-methylbenzaldehyde or the corresponding oxime.
-
Side-Products: From incomplete reactions or side reactions. For example, if a reductive amination route is used, the corresponding alcohol by-product from the reduction of the aldehyde may be present.
-
Catalyst Residues: If a catalyst was used in the synthesis (e.g., Pd/C), traces may remain.
-
Colored Impurities: These are often high molecular weight by-products that can be removed by treating a solution of the crude product with activated carbon.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Q3: Can I use column chromatography to purify this compound?
A3: Column chromatography is generally not the preferred method for purifying highly polar salts like amine hydrochlorides on standard silica gel, as they tend to streak and give poor separation. However, it is an excellent method for purifying the free amine before converting it to the hydrochloride salt.
Experimental Protocol: Column Chromatography of the Free Amine
-
Neutralize the Salt: If you have the hydrochloride salt, neutralize it to the free amine by dissolving it in water and adding a base like sodium bicarbonate or sodium hydroxide until the solution is basic.[6]
-
Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude free amine using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation: Combine the pure fractions of the free amine, evaporate the solvent, and then form the hydrochloride salt as described previously.
Section 3: Visualizations and Data
Workflow Diagram: Purification of this compound
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Validation & Comparative
A Comparative Analysis of (3-Methoxy-4-methylphenyl)methanamine hydrochloride and Other Phenethylamines for Researchers and Drug Development Professionals
Introduction
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, underpinning the development of numerous therapeutics and research tools. The specific arrangement of substituents on the phenyl ring and ethylamine backbone dictates the affinity and efficacy of these molecules at various monoamine transporters and G-protein coupled receptors (GPCRs), leading to a wide spectrum of physiological and psychological effects. This guide provides a comparative analysis of (3-Methoxy-4-methylphenyl)methanamine hydrochloride, a lesser-characterized phenethylamine, with a selection of structurally and functionally related compounds.
Due to the limited publicly available experimental data for this compound, this guide will employ a structure-activity relationship (SAR) approach to predict its pharmacological profile. By examining the known properties of its close structural analog, 3-Methoxy-4-methylamphetamine (MMA), the psychedelic phenethylamine 2C-C, and the endogenous dopamine metabolite 3-hydroxy-4-Methoxyphenethylamine (HMPEA), we can construct a scientifically grounded hypothesis of its potential biological activity. This comparative framework is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing both a predictive profile for a novel compound and a deeper understanding of the nuanced structure-function relationships within this important chemical class.
Chemical Structures and Comparative Overview
The subtle structural modifications among these phenethylamines lead to significant differences in their pharmacological profiles. The primary structural differences to consider are the presence of an alpha-methyl group (transforming a phenethylamine into an amphetamine), and the specific pattern of methoxy, methyl, and hydroxyl substitutions on the phenyl ring.
| Compound | Structure | Key Structural Features |
| (3-Methoxy-4-methylphenyl)methanamine | ![]() | 3-methoxy and 4-methyl substitution. Lacks an alpha-methyl group. |
| 3-Methoxy-4-methylamphetamine (MMA) | ![]() | Identical substitution to the target compound but with an alpha-methyl group. |
| 2C-C | ![]() | 2,5-dimethoxy and 4-chloro substitution. A classic psychedelic phenethylamine. |
| 3-hydroxy-4-Methoxyphenethylamine (HMPEA) | ![]() | 3-hydroxy and 4-methoxy substitution. An endogenous dopamine metabolite. |
Predictive Pharmacological Profile of (3-Methoxy-4-methylphenyl)methanamine
Based on established SAR principles for phenethylamines, we can predict the likely pharmacological characteristics of (3-Methoxy-4-methylphenyl)methanamine:
-
Monoamine Transporter Interactions: The absence of an alpha-methyl group suggests that, unlike MMA, it will likely have significantly lower potency as a monoamine releaser and/or reuptake inhibitor at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Phenethylamines are generally more readily metabolized by monoamine oxidase (MAO) than amphetamines, which could result in a shorter duration of action.
-
5-HT2A Receptor Agonism: The 3-methoxy-4-methyl substitution pattern is present in the known 5-HT2A agonist MMA. It is therefore highly probable that (3-Methoxy-4-methylphenyl)methanamine will also exhibit agonist activity at the 5-HT2A receptor. This is the primary mechanism underlying the psychedelic effects of many phenethylamines. The potency at this receptor will be a key determinant of its potential psychedelic activity.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for the comparator compounds. This data provides a basis for our predictive analysis of (3-Methoxy-4-methylphenyl)methanamine.
| Target | MMA (Ki, nM) | 2C-I (Ki, nM)¹ | HMPEA (Activity) |
| 5-HT1A | 2,660[1] | 107-970[2] | Not reported |
| 5-HT2A | 7,850[1] | 3.5-9.3[2] | Not reported |
| 5-HT2C | Not reported | 9.3-40[2] | Not reported |
| SERT | Potent inhibitor/releaser[3][4] | 950-4,900[2] | Serotonin release via dopamine agonism[5] |
| NET | 58.0 (EC50, nM, release)[1] | 15,000[2] | Not reported |
| DAT | 103 (EC50, nM, release)[1] | >30,000[2] | Dopamine receptor agonist[5] |
¹Data for 2C-I, a close analog of 2C-C, is presented due to greater data availability.
Synthesis of this compound
A plausible and efficient synthesis of the target compound can be achieved through the reductive amination of 3-methoxy-4-methylbenzaldehyde. This two-step one-pot reaction is a widely used method for the preparation of amines.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Imine Formation: To a solution of 3-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol, add a suitable ammonia source such as ammonium acetate (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (1.2 eq), portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the freebase amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
Experimental Protocols for Pharmacological Characterization
To experimentally validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo assays are required.
Radioligand Binding Assay for Serotonin Receptors
This assay determines the binding affinity (Ki) of the test compound for specific receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]-ketanserin for 5-HT2A), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to an appropriate confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis: After the incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor) to quantify the amount of cAMP in each well.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay in rodents that is a reliable proxy for 5-HT2A receptor activation and potential psychedelic-like effects in humans.
Caption: Workflow for the mouse head-twitch response (HTR) assay.
Detailed Protocol:
-
Animal Acclimation: Individually house mice and acclimate them to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes). A trained observer, blind to the experimental conditions, should count the number of head twitches.
-
Data Analysis: Analyze the data to determine if there is a statistically significant, dose-dependent increase in the frequency of head twitches compared to a vehicle control group.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis with structurally related phenethylamines provides a strong foundation for predicting its pharmacological profile. The absence of an alpha-methyl group suggests it is unlikely to be a potent monoamine releasing agent like its amphetamine counterpart, MMA. However, the 3-methoxy-4-methyl substitution pattern strongly implies that it will possess agonist activity at the 5-HT2A receptor, potentially mediating psychedelic-like effects. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. This work underscores the power of structure-activity relationships in guiding drug discovery and characterization efforts within the expansive and therapeutically relevant class of phenethylamines.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Effects of (3-Methoxy-4-methylphenyl)methanamine hydrochloride
For drug development professionals and researchers in the neurosciences, understanding the journey of a compound from a petri dish to a physiological system is paramount. This guide provides an in-depth technical comparison of the anticipated in vitro and in vivo effects of (3-Methoxy-4-methylphenyl)methanamine hydrochloride. Due to the limited publicly available data on this specific molecule, this guide will leverage established principles of pharmacology and data from structurally similar substituted phenethylamines to construct a predictive framework. This approach, rooted in structure-activity relationships (SAR), offers a robust starting point for empirical investigation.
Substituted phenethylamines are a well-studied class of psychoactive compounds that primarily modulate monoamine neurotransmitter systems.[1] The specific substitutions on the phenyl ring and the ethylamine backbone dictate their affinity and efficacy at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as various G-protein coupled receptors.[2][3] The 3-methoxy and 4-methyl substitution pattern of our target compound suggests it will likely engage these monoamine systems, acting as either a reuptake inhibitor or a releasing agent.
The In Vitro Profile: Dissecting Molecular Interactions
In vitro assays provide a controlled environment to elucidate the direct molecular targets of a compound, free from the complexities of metabolism and systemic distribution.[4] For this compound, the primary in vitro characterization would involve assessing its interaction with monoamine transporters.
Predicted Interaction with Monoamine Transporters
Based on SAR studies of related methoxy-substituted phenethylamines, (3-Methoxy-4-methylphenyl)methanamine is predicted to exhibit affinity for DAT, NET, and SERT.[5][6] The relative potency at these transporters will determine its classification as a dopamine-selective, serotonin-selective, or mixed-action agent. This profile is critical as it predicts the compound's therapeutic potential and side-effect profile. For instance, potent DAT and NET inhibition is associated with stimulant effects, while significant SERT interaction can introduce empathogenic or antidepressant-like qualities.[7]
Table 1: Predicted In Vitro Monoamine Transporter Affinity and Function of this compound (Based on Analog Data)
| Target | Predicted Binding Affinity (Ki, nM) | Predicted Uptake Inhibition (IC50, nM) | Predicted Action |
| Dopamine Transporter (DAT) | 50 - 200 | 100 - 500 | Reuptake Inhibitor / Releaser |
| Norepinephrine Transporter (NET) | 20 - 100 | 50 - 250 | Reuptake Inhibitor / Releaser |
| Serotonin Transporter (SERT) | 100 - 500 | 200 - 1000 | Reuptake Inhibitor / Releaser |
Note: The values presented are hypothetical and extrapolated from structurally related compounds for illustrative purposes.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
This protocol outlines a common method to determine the potency of a test compound in inhibiting monoamine uptake in cells expressing the respective transporters.
Objective: To quantify the IC50 value of this compound at hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well microplates
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound: this compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293 cells (expressing hDAT, hNET, or hSERT) into 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C. This timing is critical and should be within the linear range of uptake.[9]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for an in vitro neurotransmitter uptake assay.
The In Vivo Perspective: From Molecular Action to Behavioral Response
In vivo studies are essential to understand how a compound behaves in a complex biological system, encompassing pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the physiological and behavioral effects).[4]
Predicted Behavioral Effects in Rodent Models
Based on its presumed action as a monoamine reuptake inhibitor or releaser, this compound is expected to produce psychostimulant-like effects in rodents. The primary behavioral readout for such compounds is often locomotor activity.[10] An increase in horizontal movement and rearing behavior is a hallmark of central nervous system stimulation.[11][12]
Table 2: Predicted In Vivo Effects of this compound in a Mouse Locomotor Activity Assay
| Dose (mg/kg, i.p.) | Total Distance Traveled (% of Vehicle) | Rearing Frequency (% of Vehicle) |
| 1 | 120 ± 15 | 110 ± 10 |
| 3 | 250 ± 30 | 180 ± 20 |
| 10 | 400 ± 50 | 250 ± 25 |
| 30 | 200 ± 25 (with stereotypy) | 150 ± 15 |
Note: The values presented are hypothetical and extrapolated from structurally related compounds for illustrative purposes. A biphasic dose-response is common for psychostimulants, where very high doses can lead to stereotyped, repetitive behaviors that can decrease ambulatory movement.
Experimental Protocol: In Vivo Locomotor Activity Assay in Mice
This protocol describes a standard method for assessing the effect of a test compound on spontaneous locomotor activity in mice.
Objective: To determine the dose-dependent effects of this compound on locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Locomotor activity chambers equipped with infrared beams[13]
-
Test compound: this compound
-
Vehicle (e.g., sterile saline)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.[14]
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period to allow their exploratory behavior to return to baseline.
-
Dosing: Following habituation, remove the mice from the chambers and administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the same chambers and record locomotor activity for 60-120 minutes. Data is typically collected in 5-minute bins.[15]
-
Parameters Measured: The primary dependent variables are total distance traveled (horizontal activity) and rearing frequency (vertical activity).
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of the test compound to the vehicle control group.[16]
Caption: Workflow for an in vivo locomotor activity assay.
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is establishing a meaningful in vitro-in vivo correlation (IVIVC).[17] While in vitro assays can predict the molecular mechanism, they do not account for the pharmacokinetic factors that govern a drug's concentration at its target site in a living organism.
For this compound, a key consideration is its metabolism. The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes in the liver. This metabolic transformation would yield a phenolic derivative, which may have a different pharmacological profile than the parent compound. For example, the resulting hydroxyl group could increase affinity for certain receptors or alter its ability to cross the blood-brain barrier.
Caption: Potential O-demethylation of the parent compound.
Discrepancies between in vitro potency and in vivo efficacy can often be attributed to:
-
Blood-Brain Barrier Penetration: The ability of the compound to reach its central targets.
-
Metabolic Stability: Rapid metabolism can lead to low systemic exposure and reduced efficacy.
-
Formation of Active Metabolites: As discussed, metabolites may contribute to or be primarily responsible for the observed in vivo effects.
-
Off-Target Effects: At higher concentrations in vivo, the compound may interact with other receptors or transporters not identified in focused in vitro screens.
Conclusion
This guide provides a predictive comparison of the in vitro and in vivo effects of this compound based on the pharmacology of structurally related compounds. The predicted activity at monoamine transporters in vitro is expected to translate to psychostimulant-like effects on locomotor activity in vivo. However, researchers must remain vigilant to the potential for metabolic and pharmacokinetic factors to modulate the ultimate physiological response. The experimental protocols provided herein offer a solid foundation for the empirical validation of these predictions. A thorough understanding of both the molecular interactions and the systemic disposition of a compound is indispensable for its successful development as a therapeutic agent.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

